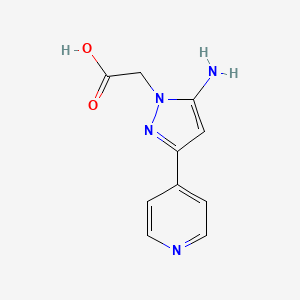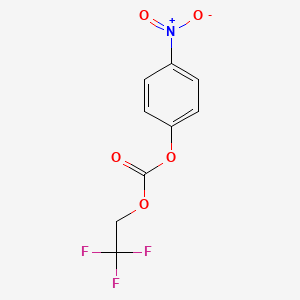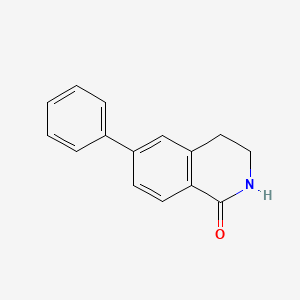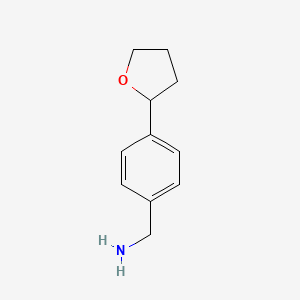
4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Vue d'ensemble
Description
“4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a benzaldehyde group. The oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been reported to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Applications De Recherche Scientifique
Agents anti-infectieux
Le motif 1,3,4-oxadiazole, qui fait partie du composé en question, a été largement étudié pour son potentiel en tant qu'agent anti-infectieux. La recherche indique que les dérivés du 1,3,4-oxadiazole présentent des activités antibactériennes, antivirales et antileishmaniennes significatives . Cela suggère que le "4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde" pourrait être une échafaudage précieuse pour le développement de nouveaux médicaments pour lutter contre les maladies infectieuses.
Produits chimiques agricoles
Les composés ayant la structure 1,3,4-oxadiazole se sont révélés prometteurs en agriculture, en particulier comme agents nématicides et antifongiques . Ils ont été efficaces contre des agents pathogènes comme Rhizoctonia solani et pourraient servir de base à la conception de nouveaux pesticides à faible impact environnemental.
Activité antimicrobienne
Les dérivés du 1,3,4-oxadiazole sont connus pour leurs propriétés antimicrobiennes. Ils ont été utilisés dans la recherche de nouveaux agents antimicrobiens, ce qui est crucial compte tenu de l'inquiétude croissante concernant la résistance aux antibiotiques .
Science des matériaux
Dans le domaine de la science des matériaux, les 1,3,4-oxadiazoles sont utilisés dans la production d'agents moussants, de polymères thermorésistants et d'agents anticorrosifs . Le composé en question pourrait contribuer au développement de nouveaux matériaux aux propriétés améliorées.
Applications biomédicales
Les échafaudages de type bola, qui comprennent le cycle 1,3,4-oxadiazole, ont suscité l'attention pour leur utilisation dans les systèmes de transport de médicaments et de gènes, la détection chimique et la reconnaissance moléculaire . Cela indique des applications potentielles dans l'administration de médicaments et les outils de diagnostic.
Mécanisme D'action
Target of Action
The primary target of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When this protein is overactive, it can lead to uncontrolled cell proliferation, a hallmark of many cancers.
Mode of Action
The exact mode of action of This compound Based on the structure of the compound and its similarity to other oxadiazole derivatives, it is plausible that it interacts with its target protein (such as egfr) and inhibits its activity . This inhibition could potentially lead to a decrease in cell proliferation.
Biochemical Pathways
The biochemical pathways affected by This compound These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound In silico adme prediction is often used for similar compounds . These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
The molecular and cellular effects of This compound If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation, particularly in cancer cells where egfr is often overactive .
Propriétés
IUPAC Name |
4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-3-11-13-14-12(16-11)10-6-4-9(8-15)5-7-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWDYPJUMXRUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)
![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)



![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)
![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)







